2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide involves several steps. One common method includes the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with ethanethioamide under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high quantities with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their function and activity . This interaction can lead to various biological effects, depending on the target proteins and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lansoprazole: A gastric medicine with a similar trifluoroethoxy group.
Omeprazole: Another gastric medicine with structural similarities.
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: A compound with a similar trifluoroethoxy group.
Uniqueness
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and reactivity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C11H12F3NO2S |
---|---|
Molekulargewicht |
279.28 g/mol |
IUPAC-Name |
2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide |
InChI |
InChI=1S/C11H12F3NO2S/c1-16-9-4-7(5-10(15)18)2-3-8(9)17-6-11(12,13)14/h2-4H,5-6H2,1H3,(H2,15,18) |
InChI-Schlüssel |
NSYNZQICLSHJPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(=S)N)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.